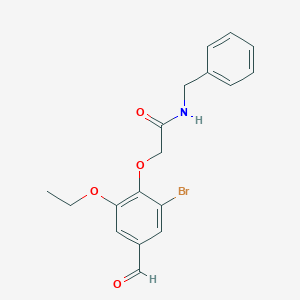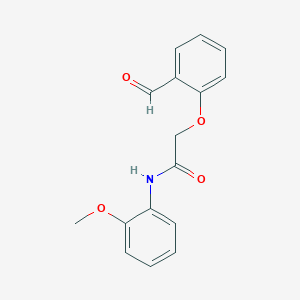methyl]quinolin-8-ol](/img/structure/B307645.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol, also known as MNQ, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNQ is a quinoline derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol in cancer cells involves the induction of apoptosis, or programmed cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and the death of the parasite.
Biochemical and physiological effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have several biochemical and physiological effects. In cancer cells, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite.
Advantages and Limitations for Lab Experiments
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has several advantages for lab experiments, including its high yield and purity, its potent anticancer and antimalarial activity, and its fluorescent properties. However, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further optimized for its anticancer and antimalarial activity, including the development of prodrugs and targeted delivery systems. In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be used to synthesize new metal-organic frameworks with unique properties. In biochemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further studied for its mechanism of action and potential applications in photodynamic therapy. Overall, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has significant potential for further research and development in various fields.
Synthesis Methods
The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol involves the reaction of 2-methyl-7-hydroxyquinoline with 6-methyl-2-pyridinecarbaldehyde and 4-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. The yield of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol is typically high, and the purity can be improved through recrystallization.
Scientific Research Applications
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been investigated for its potential as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
properties
Product Name |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-4-3-5-20(24-14)26-21(16-8-11-18(12-9-16)27(29)30)19-13-10-17-7-6-15(2)25-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI Key |
VKIROHYSILFCHR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)